molecular formula C13H12N2 B037570 1-(4-Cyanophenyl)-2,5-dimethylpyrrole CAS No. 119516-86-8

1-(4-Cyanophenyl)-2,5-dimethylpyrrole

Cat. No. B037570
M. Wt: 196.25 g/mol
InChI Key: FNDFKQYZEDOHRC-UHFFFAOYSA-N
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Description

1-(4-Cyanophenyl)-2,5-dimethylpyrrole is a chemical compound with distinct structural and chemical characteristics. It belongs to the class of organic compounds known as pyrroles, which are characterized by a five-membered aromatic ring containing one nitrogen atom.

Synthesis Analysis

The synthesis of related pyrrole derivatives involves various chemical reactions, typically starting from basic pyrrole structures and introducing functional groups through reactions such as condensation, cyclization, and substitution. For example, the synthesis of related compounds like 5,5-dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one involves complex reactions including intramolecular Friedel–Crafts cyclization (Shi et al., 2007).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography. For instance, the crystal structure of related compounds has been determined to belong to specific crystal systems with defined space groups, indicating a highly ordered molecular arrangement (Zhuang Hong, 2000).

Chemical Reactions and Properties

Pyrrole derivatives undergo a variety of chemical reactions, including electrophilic substitution and condensation reactions. The presence of substituents like the cyano group can significantly influence the reactivity and chemical properties of the molecule.

Physical Properties Analysis

The physical properties such as melting point, boiling point, and solubility of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole would depend on the nature of its substituents and overall molecular structure. For example, related compounds have shown specific melting and boiling points, and their solubility in various solvents can be predicted based on the functional groups present (R. Singh et al., 2013).

Scientific Research Applications

Molecular Association Studies

  • Molecular Association in Thin Films : Research on molecular association of liquid-crystalline cyanophenyl derivatives, such as 1-(4-Cyanophenyl)-2,5-dimethylpyrrole, has been conducted in thin films. These studies, involving low-temperature reflection IR spectroscopy, have shed light on the thermodynamic parameters and factors affecting the dimer stability in the nematic mesophase of these compounds (Shabatina, T., Khasanova, T. V., Vovk, E. V., & Sergeev, G., 1996).

Chemical Reactions and Properties

  • Reactions with Ketones : Studies have shown that 1-aryl-2,5-dimethylpyrroles, a category which includes 1-(4-Cyanophenyl)-2,5-dimethylpyrrole, react with acyclic ketones under acid catalysis. This leads to the formation of geminal di-2-pyrrolyl derivatives, highlighting the reactivity and potential applications of these compounds in chemical synthesis (Pushechnikov et al., 2013).

  • Condensation Products with Diketones : Another study explored the reactions of 1-aryl-4-hydrazinocarbonyl-2-pyrrolidinones with 2,4-pentanedione and 2,5-hexanedione. This research revealed that heating these compounds with 2,5-hexanedione produces 1-substituted 2,5-dimethylpyrroles, demonstrating the potential for synthesizing a variety of chemical structures (Mickevičius & Vaickelionienė, 2008).

Structural Analysis and Synthesis

  • Synthesis and Structural Characterization : The synthesis and solid-state characterization of cyanophenyl-substituted derivatives, including structures similar to 1-(4-Cyanophenyl)-2,5-dimethylpyrrole, have been documented. This research provides insights into the crystalline structures and the nature of dimerization in these compounds (Haddon, R., Hicks, R., Oakley, R. T., Palstra, T., & Cordes, A., 1992).

  • Dipole Moment Study on Gradually Hindered N-Phenylpyrroles : Dipole moment analysis has been conducted on N-phenylpyrrole derivatives, which includes structures like 1-(4-Cyanophenyl)-2,5-dimethylpyrrole. This research provides valuable information on the N-aryl rotational angles and the molecular properties of these compounds (Lumbroso, H., Bertin, D., & Marschner, F., 1988).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. While specific information on “1-(4-Cyanophenyl)-2,5-dimethylpyrrole” was not found, similar compounds such as 4-Cyanobiphenyl have been reported to cause skin irritation and serious eye irritation .

Future Directions

The future directions in the research of pyrrole derivatives could involve the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs . For example, ultrafine gold nanoparticles stabilized by imidazolium-functionalized cationic covalent triazine frameworks were employed as multifunctional catalysts for a tandem reaction .

properties

IUPAC Name

4-(2,5-dimethylpyrrol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c1-10-3-4-11(2)15(10)13-7-5-12(9-14)6-8-13/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDFKQYZEDOHRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396414
Record name 1-(4-Cyanophenyl)-2,5-dimethylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Cyanophenyl)-2,5-dimethylpyrrole

CAS RN

119516-86-8
Record name 1-(4-Cyanophenyl)-2,5-dimethylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Cyanophenyl)-2,5-dimethylpyrrole
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